Trehalose (CAS 6138-23-4), overwhelmingly crystallized and procured as a dihydrate despite occasional cataloging as a monohydrate, is a naturally occurring, non-reducing disaccharide composed of two α-glucose units linked by an α,α-1,1-glycosidic bond. In biopharmaceutical and industrial procurement, it is primarily sourced as a premium cryoprotectant, lyoprotectant, and protein stabilizer. Unlike reducing sugars, trehalose does not contain free aldehyde or ketone groups, rendering it highly resistant to Maillard browning reactions with amino acids. The hydrated form is the thermodynamically stable crystalline state under ambient conditions, offering exceptional handling characteristics and low hygroscopicity compared to its anhydrous counterpart. Its unique ability to form a high-temperature glassy matrix upon dehydration makes it a critical excipient for extending the shelf life of monoclonal antibodies, vaccines, and freeze-dried cellular products without strict cold-chain dependence [1].
Substituting trehalose hydrate (CAS 6138-23-4) with cheaper alternatives like sucrose or other trehalose polymorphs introduces significant process and stability risks. While sucrose is a common lyoprotectant, its relatively low glass transition temperature makes freeze-dried cakes susceptible to collapse and protein aggregation at elevated storage temperatures[1]. Furthermore, the glycosidic bond in sucrose is highly susceptible to acid hydrolysis, yielding reducing monosaccharides that trigger irreversible Maillard browning and protein degradation in acidic formulations. Conversely, attempting to use anhydrous trehalose to maximize sugar content per mass results in severe handling issues; the anhydrous form is highly hygroscopic at relative humidities above 30%, rapidly absorbing atmospheric moisture to revert to the hydrate, which causes caking, varied dosing, and formulation instability during manufacturing [2].
Reported higher Tg and T0 relative to sucrose may alter lyophilization cycle design and long-term storage stability.
Sucrose degrades rapidly at low pH, while trehalose remains intact; this may impact formulation compatibility with acidic biologics.
Different deliquescence behavior between trehalose forms and sucrose may affect physical stability under processing humidity.
In freeze-dried biopharmaceutical formulations, the glass transition temperature (Tg) dictates the thermal limit before structural collapse and protein aggregation occur. Quantitative thermal analysis demonstrates that dry trehalose matrices achieve a Tg of approximately 106–115 °C. In contrast, sucrose matrices exhibit a significantly lower Tg of ~60 °C. Accelerated stability testing of lyophilized monoclonal antibodies at 60 °C revealed that sucrose-based formulations underwent significant aggregation due to operating near their Tg, whereas trehalose-based formulations remained entirely stable in the glassy state [1].
| Evidence Dimension | Dry matrix glass transition temperature (Tg) and aggregation resistance |
| Target Compound Data | Trehalose matrix Tg ~106–115 °C; stable at 60 °C storage |
| Comparator Or Baseline | Sucrose matrix Tg ~60 °C; significant aggregation at 60 °C storage |
| Quantified Difference | ~45–55 °C higher Tg, preventing structural collapse at elevated temperatures |
| Conditions | Lyophilized monoclonal antibody formulations stored at 60 °C |
A higher Tg allows biopharmaceutical manufacturers to design formulations that survive room-temperature or elevated-temperature storage, reducing reliance on expensive cold-chain logistics.
The α,α-1,1-glycosidic linkage in trehalose provides extraordinary chemical stability compared to the linkage in sucrose. Kinetic studies of spontaneous hydrolysis in aqueous solutions reveal that trehalose has an extrapolated half-life of 6.6 × 10^6 years at 25 °C (pH 8.1), whereas sucrose hydrolyzes 15,000 times faster, with a half-life of ~440 years. In acidic environments, sucrose undergoes extensive hydrolysis into reducing sugars, resulting in nonenzymatic browning (Maillard reaction) rates that are hundreds of times greater than those observed in equivalent trehalose systems [1].
| Evidence Dimension | Rate of nonenzymatic browning and hydrolysis half-life |
| Target Compound Data | Trehalose: Hydrolysis half-life 6.6 × 10^6 years; negligible browning |
| Comparator Or Baseline | Sucrose: Hydrolysis half-life ~440 years; rapid browning |
| Quantified Difference | 15,000-fold slower spontaneous hydrolysis |
| Conditions | Aqueous solution (pH 8.1) and acidic model systems |
Procuring trehalose over sucrose is critical for acidic formulations or long-term storage where trace hydrolysis would otherwise ruin protein therapeutics via glycation.
For industrial procurement, the physical stability of the raw excipient is crucial for accurate dosing and powder flow. Trehalose hydrate (CAS 6138-23-4) is thermodynamically stable and exhibits essentially zero hygroscopicity at relative humidities (RH) up to 92%. In direct contrast, anhydrous trehalose is highly hygroscopic and begins absorbing atmospheric moisture at an RH of just 30%, rapidly converting back to the hydrated form. This uncontrolled moisture uptake in the anhydrous form leads to powder caking, loss of flowability, and unpredictable mass-to-mole ratios during formulation [1].
| Evidence Dimension | Hygroscopic threshold (Relative Humidity %) |
| Target Compound Data | Trehalose hydrate: Stable and non-hygroscopic up to 92% RH |
| Comparator Or Baseline | Anhydrous trehalose: Absorbs moisture and cakes at >30% RH |
| Quantified Difference | 62% higher relative humidity tolerance before moisture absorption |
| Conditions | Ambient temperature powder storage and handling |
The hydrated form guarantees predictable powder flow, accurate weighing, and shelf stability in standard manufacturing environments without requiring specialized dry rooms.
Because of its exceptionally high Tg (~115 °C) and non-reducing nature, trehalose is the premier lyoprotectant for monoclonal antibodies (mAbs), recombinant proteins, and viral vector vaccines. It successfully traps these biologics in a stable glassy matrix, preventing aggregation and unfolding during freeze-drying and enabling ambient-temperature storage [1].
In liquid formulations or environments with low pH, sucrose risks hydrolyzing into glucose and fructose, which subsequently glycate proteins. Trehalose's 15,000-fold greater resistance to hydrolysis ensures that the excipient remains intact, preventing Maillard browning and maintaining the structural integrity of the active pharmaceutical ingredient over long shelf lives [2].
For the production of orally disintegrating tablets or dry powder inhaler formulations, the hydrated form of trehalose is heavily favored over the anhydrous form. Its resistance to moisture uptake up to 92% RH ensures that the powder remains free-flowing and prevents caking during blending, milling, and direct compression workflows[3].